3-Bromo-5-chloro-6-methylpyridin-2-amine 3-Bromo-5-chloro-6-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 952948-94-6
VCID: VC21094312
InChI: InChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)
SMILES: CC1=NC(=C(C=C1Cl)Br)N
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol

3-Bromo-5-chloro-6-methylpyridin-2-amine

CAS No.: 952948-94-6

Cat. No.: VC21094312

Molecular Formula: C6H6BrClN2

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-chloro-6-methylpyridin-2-amine - 952948-94-6

Specification

CAS No. 952948-94-6
Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
IUPAC Name 3-bromo-5-chloro-6-methylpyridin-2-amine
Standard InChI InChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)
Standard InChI Key HGFZVEQGFCBJSP-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1Cl)Br)N
Canonical SMILES CC1=NC(=C(C=C1Cl)Br)N

Introduction

Chemical Structure and Properties

3-Bromo-5-chloro-6-methylpyridin-2-amine features a pyridine ring with bromine, chlorine, and methyl substituents, along with an amino group attached to the second position of the ring. This specific arrangement of functional groups contributes to its utility as a synthetic intermediate.

Basic Chemical Identifiers

The following table summarizes the key identifying information for this compound:

ParameterValue
CAS Number952948-94-6
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
IUPAC Name3-bromo-5-chloro-6-methylpyridin-2-amine
Standard InChIInChI=1S/C6H6BrClN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10)
Standard InChIKeyHGFZVEQGFCBJSP-UHFFFAOYSA-N
SMILESCC1=NC(=C(C=C1Cl)Br)N
PubChem Compound ID17609439

Structural Characteristics

The structural features of 3-bromo-5-chloro-6-methylpyridin-2-amine include:

  • A pyridine ring as the core structure

  • A bromine atom at position 3

  • A chlorine atom at position 5

  • A methyl group at position 6

  • An amino group at position 2

This unique substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and applications in synthetic chemistry.

Applications in Organic Synthesis

3-Bromo-5-chloro-6-methylpyridin-2-amine serves as a versatile building block in organic chemistry, particularly in the synthesis of biologically active molecules. Its structural versatility makes it useful for pharmaceutical development.

Role in Pharmaceutical Development

The compound's unique substitution pattern makes it valuable for the development of potential therapeutic agents. The halogen substituents (bromine and chlorine) provide sites for further functionalization through various coupling reactions, while the amino group offers additional possibilities for derivatization.

Chemical Reactivity

The reactivity of 3-bromo-5-chloro-6-methylpyridin-2-amine is largely determined by the electronic effects of its substituents on the pyridine ring.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing halogens (bromine and chlorine) can activate the pyridine ring toward nucleophilic aromatic substitution reactions. These reactions typically occur more readily at positions ortho or para to the electron-withdrawing nitrogen of the pyridine ring.

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